molecular formula C14H10N4O5 B6492727 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941913-88-8

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B6492727
CAS No.: 941913-88-8
M. Wt: 314.25 g/mol
InChI Key: CJYWFTOPQXVVBU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,4-benzodioxin, an oxadiazole, and an oxazole. Compounds with these functional groups are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole could undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes , which play crucial roles in neural signaling and inflammatory responses, respectively.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

neural signaling pathways , potentially affecting cognitive function. Inhibition of lipoxygenase enzymes would affect arachidonic acid metabolism , potentially reducing inflammatory responses .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on its specific targets and their roles in cellular function. For example, inhibition of cholinesterases could potentially improve cognitive function, while inhibition of lipoxygenase enzymes could potentially reduce inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially denature the compound, reducing its efficacy. The presence of other molecules could potentially compete with the compound for binding to its targets, influencing its action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. It could also involve modifying the structure to enhance its activity or reduce any potential side effects .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-12(10-3-4-15-23-10)16-14-18-17-13(22-14)8-1-2-9-11(7-8)21-6-5-20-9/h1-4,7H,5-6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYWFTOPQXVVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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